

Navigating Target Discovery in Oncology: A Technical Overview of Bayer's "BAY" Compounds

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Compound of Interest

Compound Name: BAY-474

Cat. No.: B3181674

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An important note on the nomenclature "**BAY-474**": Publicly available scientific literature and clinical trial databases do not prominently feature a specific oncology compound designated as "**BAY-474**." It is possible that this designation is an internal codename, has been discontinued, or represents a misinterpretation of other similarly named entities, such as the breast cancer cell line BT-474 or compounds from different developers like KT-474.

This technical guide provides an in-depth overview of the target discovery and preclinical validation of several well-documented oncology compounds developed by Bayer. Each section details the scientific rationale, experimental approaches, and key data for a specific "BAY" compound, offering insights into modern drug discovery strategies.

BAY-853474: Targeting the MET Receptor Tyrosine Kinase

Overview: BAY-853474 is a specific inhibitor of the MET receptor tyrosine kinase, a key driver in various malignancies.

Target Discovery and Rationale: The MET receptor, and its ligand Hepatocyte Growth Factor (HGF), play crucial roles in cell survival, proliferation, and metastasis.^[1] Overexpression or amplification of MET is a common feature in a range of cancers, making it a compelling therapeutic target.^[1] The discovery of BAY-853474 was driven by the need for potent and

specific MET inhibitors to counteract the oncogenic signaling cascades initiated by aberrant MET activation.

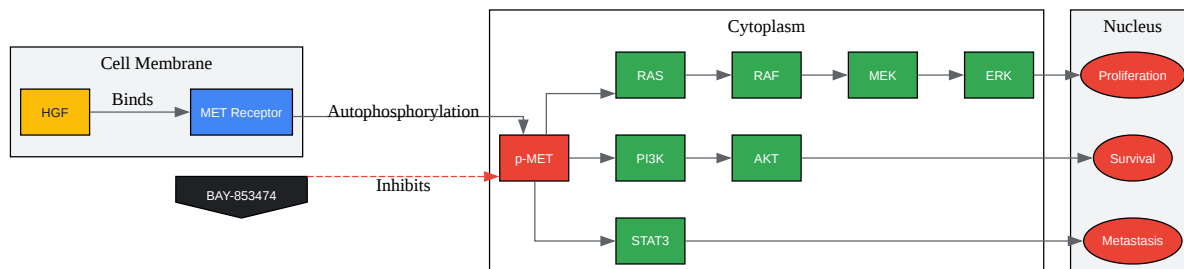
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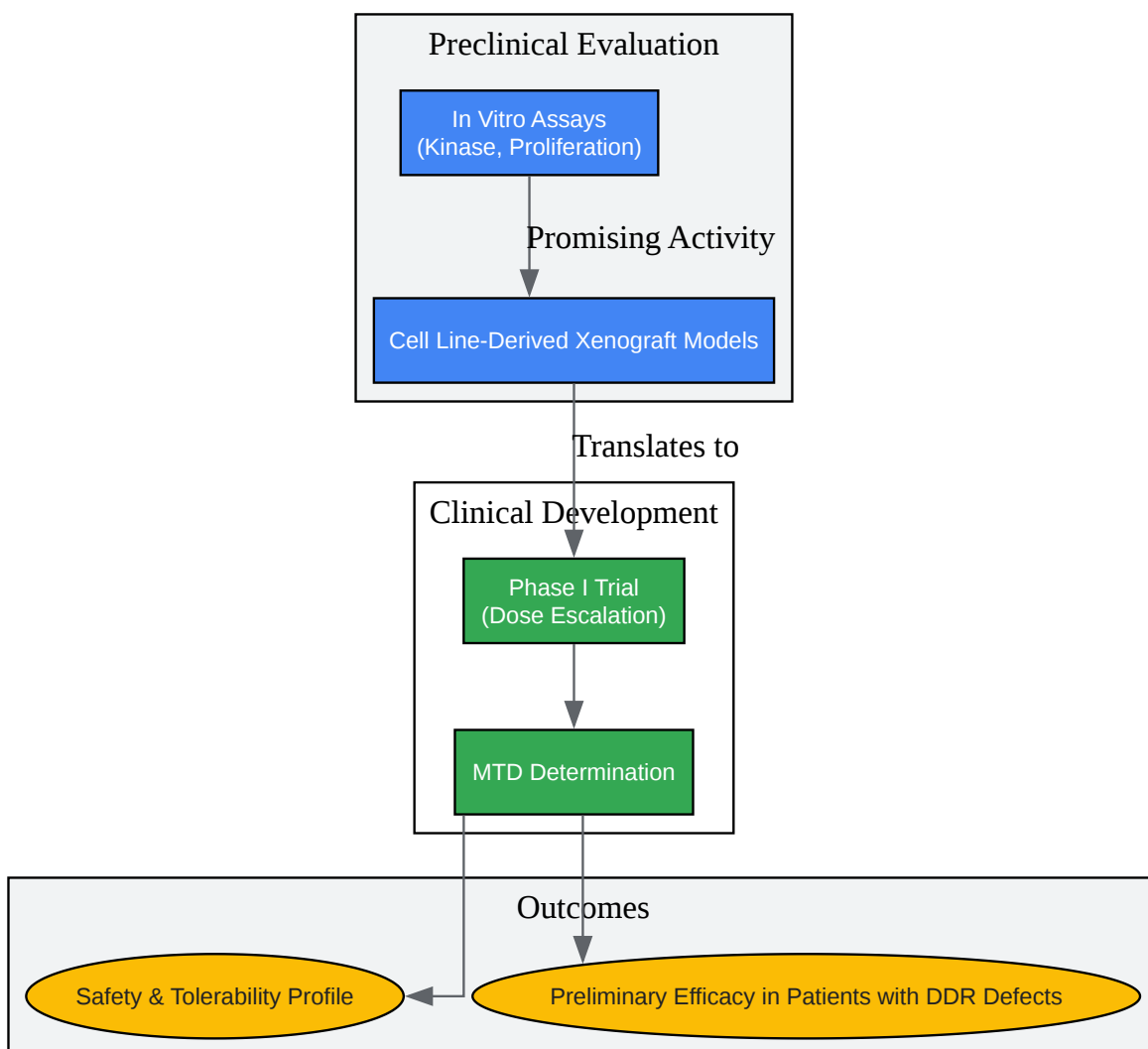
Compound	Target	Cancer Models	Key Findings	Reference
BAY-853474	MET	U87MG glioblastoma, NCI-H1993 NSCLC, HS746T gastric cancer xenografts	Reduced tumor burden; dose-dependent inhibition of MET phosphorylation.	[1]

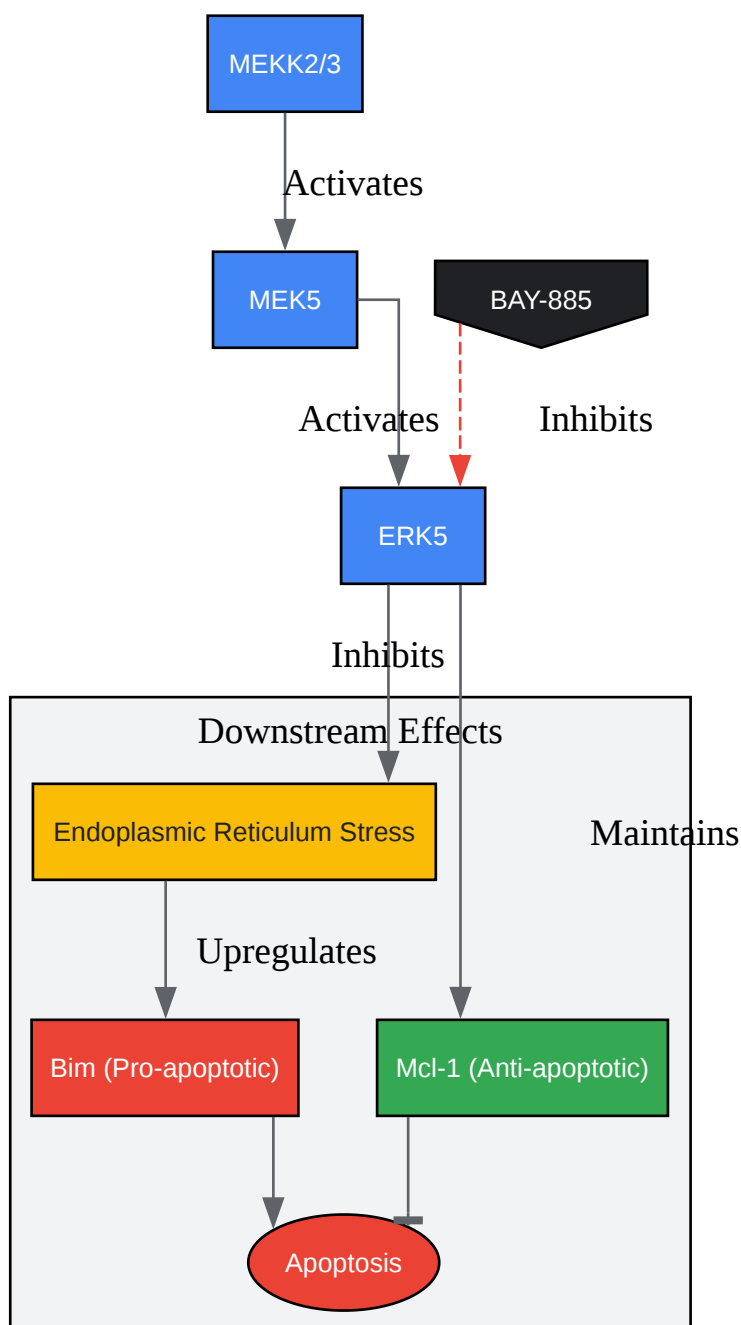
Experimental Protocols:

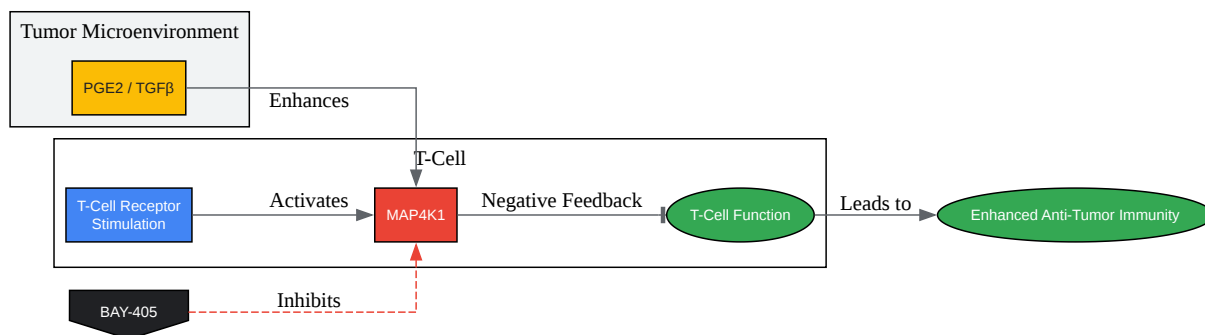
- **Xenograft Models:** The in vivo efficacy of BAY-853474 was assessed in various cancer xenograft models, including glioblastoma, non-small cell lung cancer (NSCLC), and gastric cancer.[1] Tumor burden was monitored to evaluate the anti-tumor activity of the compound.
- **Biomarker Analysis:** To monitor treatment response, soluble plasma biomarkers such as HGF, Vascular Endothelial Growth Factor (VEGF), and Interleukin-8 (IL-8), as well as the MET-ectodomain, were measured.[1]
- **Immunohistochemistry (IHC):** An IHC protocol was established to detect the phosphorylation of MET in tumor biopsies, providing a direct measure of target engagement and inhibition by BAY-853474.

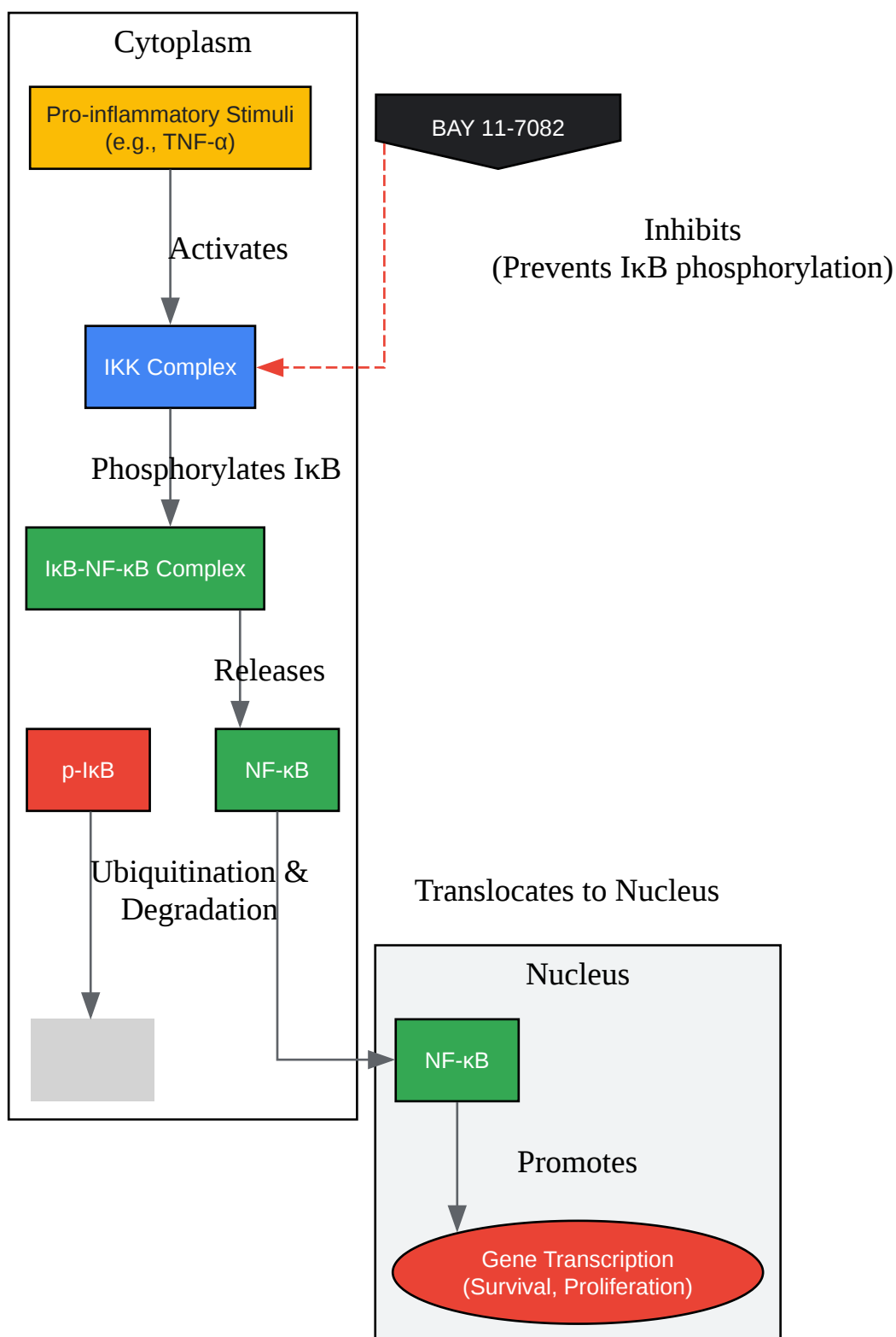
Signaling Pathway Visualization:











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References

- 1. Preclinical evaluation of biomarkers for response monitoring to the MET inhibitor BAY-853474 - PubMed [pubmed.ncbi.nlm.nih.gov]
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